2-Tert-butyl-1-methylpyrrolidin-3-amine
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Overview
Description
2-Tert-butyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methylpyrrolidin-3-amine typically involves the reaction of tert-butylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 2-tert-butylpyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-Tert-butyl-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
2-Tert-butylpyrrolidine: A similar compound with a tert-butyl group attached to the pyrrolidine ring.
1-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness
2-Tert-butyl-1-methylpyrrolidin-3-amine is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various applications .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-tert-butyl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)8-7(10)5-6-11(8)4/h7-8H,5-6,10H2,1-4H3 |
InChI Key |
CEMLQJBQRDBBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(CCN1C)N |
Origin of Product |
United States |
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